N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and an isothiochromene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and isothiochromene structures suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The isothiochromene moiety can be synthesized through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the thiazole and isothiochromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isothiochromene moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isothiochromene moiety may also play a role in modulating biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share the thiazole ring structure.
Isothiochromene Derivatives: Compounds such as isothiochromene-3-carboxylic acid and isothiochromene-1,3-dione share the isothiochromene moiety.
Uniqueness
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to the combination of the thiazole and isothiochromene structures in a single molecule. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H13ClN2O2S2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-16-8-4-2-6-13(16)9-14-11-22-20(26-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24) |
InChI Key |
PUXFGKFXZNAYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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